
3-(1-Phenylpropan-2-ylamino)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenylpropan-2-ylamino)propane-1,2-diol is an organic compound that belongs to the class of propanolamines It is characterized by the presence of a phenyl group attached to a propan-2-ylamino group, which is further connected to a propane-1,2-diol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylpropan-2-ylamino)propane-1,2-diol typically involves the reaction of 1-phenylpropan-2-amine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(1-Phenylpropan-2-ylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropan-2-one, while reduction can produce phenylpropan-2-amine.
科学的研究の応用
3-(1-Phenylpropan-2-ylamino)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as its use in the development of new drugs for treating cardiovascular diseases and neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 3-(1-Phenylpropan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as a beta-adrenergic antagonist, blocking the actions of endogenous or exogenous beta-adrenergic agonists, which can result in the regulation of heart rate and blood pressure.
類似化合物との比較
Similar Compounds
Propranolol: A beta-adrenergic antagonist with a similar structure, used to treat hypertension and cardiac arrhythmias.
Atenolol: Another beta-adrenergic antagonist, commonly prescribed for managing high blood pressure and angina.
Metoprolol: A selective beta-1 receptor blocker, used in the treatment of cardiovascular diseases.
Uniqueness
3-(1-Phenylpropan-2-ylamino)propane-1,2-diol is unique due to its specific structural features and the presence of both amino and diol functional groups. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
3-(1-phenylpropan-2-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-10(13-8-12(15)9-14)7-11-5-3-2-4-6-11/h2-6,10,12-15H,7-9H2,1H3 |
InChIキー |
DNSFGWHXSSHUKJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)NCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


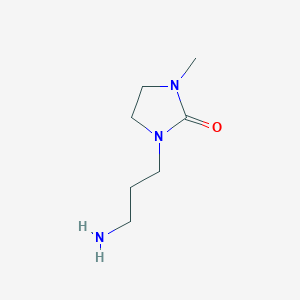

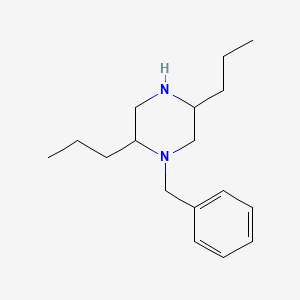

![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
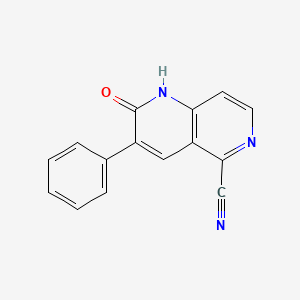
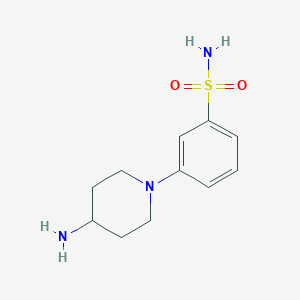

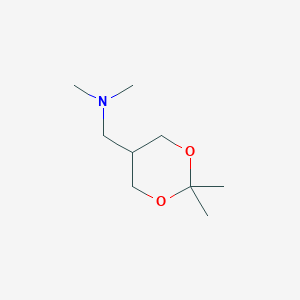
![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
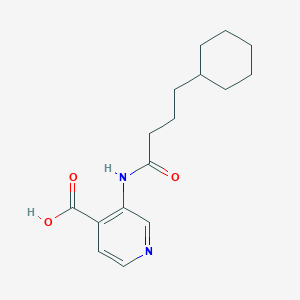


![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
